1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride
CAS No.: 126674-98-4
Cat. No.: VC21206661
Molecular Formula: C6H4ClF3N2O
Molecular Weight: 212.56 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 126674-98-4 |
---|---|
Molecular Formula | C6H4ClF3N2O |
Molecular Weight | 212.56 g/mol |
IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride |
Standard InChI | InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3 |
Standard InChI Key | KFKVECZQALNWSR-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl |
Canonical SMILES | CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl |
Introduction
Chemical Identity and Structure
Chemical Identification
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride is characterized by the following identifiers:
Parameter | Information |
---|---|
CAS Number | 126674-98-4 |
Molecular Formula | C6H4ClF3N2O |
Molecular Weight | 212.56 g/mol |
IUPAC Name | 1-methyl-3-(trifluoromethyl)pyrazole-4-carbonyl chloride |
InChI | InChI=1S/C6H4ClF3N2O/c1-12-2-3(5(7)13)4(11-12)6(8,9)10/h2H,1H3 |
InChI Key | KFKVECZQALNWSR-UHFFFAOYSA-N |
Canonical SMILES | CN1C=C(C(=N1)C(F)(F)F)C(=O)Cl |
MDL Number | MFCD04115394 |
The compound is identified by its unique CAS number (126674-98-4) which serves as a distinct identifier in chemical databases and literature . The molecular formula C6H4ClF3N2O indicates the presence of six carbon atoms, four hydrogen atoms, one chlorine atom, three fluorine atoms, two nitrogen atoms, and one oxygen atom in its structure .
Structural Characteristics
The compound features a pyrazole ring, which is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The structure is characterized by:
-
A methyl group attached to the N1 position of the pyrazole ring
-
A trifluoromethyl (CF3) group at the C3 position of the pyrazole ring
-
A carbonyl chloride group (-COCl) at the C4 position
The trifluoromethyl group is known for its strong electron-withdrawing properties, which significantly influence the electronic distribution within the molecule, affecting its reactivity and stability. The carbonyl chloride group is highly reactive, making this compound valuable as an intermediate in various synthetic pathways .
Physical and Chemical Properties
Physical Properties
The compound exhibits several notable physical properties that are relevant to its handling, storage, and applications:
Property | Value | Source |
---|---|---|
Physical State | Solid | Predicted |
Melting Point | 122 °C | Experimental |
Density | 1.56±0.1 g/cm³ | Predicted |
Recommended Storage Temperature | 2-8°C | Reported |
LogP | -3±0.10 | Predicted |
These properties indicate that the compound is a solid at room temperature with a relatively high melting point, suggesting significant intermolecular forces . The recommended storage temperature (2-8°C) suggests that the compound may be sensitive to thermal degradation, which is consistent with compounds containing reactive groups like the carbonyl chloride .
Chemical Reactivity
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride demonstrates characteristic reactivity patterns due to its structural features:
-
The carbonyl chloride group readily undergoes nucleophilic substitution reactions with various nucleophiles:
-
With amines to form amides
-
With alcohols to form esters
-
With thiols to form thioesters
-
-
The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
-
It serves as an effective coupling partner in various metal-catalyzed coupling reactions, often facilitated by catalysts such as palladium or copper.
The electron-withdrawing effect of the trifluoromethyl group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This feature is particularly important in its role as a synthetic intermediate.
Synthesis Methods
Laboratory Synthesis
The laboratory synthesis of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride typically follows these general approaches:
-
Direct chlorination of the corresponding carboxylic acid:
-
Treatment of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride (SOCl₂)
-
The reaction is typically conducted in an inert solvent, often with a catalytic amount of DMF
-
-
Alternative reagents for the chlorination step may include:
-
Phosphorus pentachloride (PCl₅)
-
Oxalyl chloride ((COCl)₂) with catalytic DMF
-
Industrial Production
For industrial-scale production, optimization of the synthetic route is crucial for efficiency, cost-effectiveness, and environmental considerations. Research has focused on developing more efficient methods for synthesizing this compound:
A four-step process has been developed involving:
-
Acylation
-
Cyclization
-
Hydrolysis
-
Chlorination
This optimized industrial process has achieved a total yield of 46.8%, representing a significant improvement for large-scale manufacturing. The purity of the synthesized intermediate (1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid) was determined to be 96.1% using High-Performance Liquid Chromatography (HPLC).
Retrosynthetic Analysis
Advanced computational tools have been employed to identify optimal synthetic routes. These tools utilize template-based approaches drawing from extensive reaction databases including PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS. The retrosynthetic analysis parameters typically employ:
Parameter | Setting |
---|---|
Precursor scoring | Relevance Heuristic |
Minimum plausibility | 0.01 |
Model | Template_relevance |
Template Set | Multiple databases |
Top-N results added to graph | 6 |
This computational approach facilitates the identification of feasible synthetic routes with high accuracy, reflecting the latest advancements in chemical research and data analysis.
Applications and Uses
Synthetic Chemistry Applications
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride serves as a crucial building block in various synthetic pathways:
-
It functions as an intermediate in the synthesis of various organic compounds, particularly those containing trifluoromethyl groups.
-
The compound is widely used in the preparation of amides, esters, and thioesters through nucleophilic substitution of the carbonyl chloride group.
-
It serves as a precursor in the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals.
Agricultural Applications
Research has demonstrated the relevance of derivatives of this compound in agricultural applications:
-
Compounds derived from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride have shown promising antifungal activities .
-
Some N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamide derivatives exhibited moderate antifungal activities against phytopathogenic fungi, including Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica .
-
Specific derivatives (compounds 6a, 6b, and 6c) displayed more than 50% inhibition activities against G. zeae at 100 μg/mL, outperforming commercial fungicides like carboxin and boscalid .
Mechanistic Insights
The mode of action for some fungicides derived from this compound class has been elucidated:
-
They can specifically bind to the ubiquinone-binding site (Q-site) of the mitochondrial complex .
-
This binding mechanism disrupts cellular respiration in target organisms, explaining their efficacy as antifungal agents .
-
The trifluoromethyl group plays a crucial role in enhancing the lipophilicity of these compounds, potentially improving their cell membrane permeability and binding affinity to target proteins.
Biological Activity
Structure-Activity Relationships
The biological activity of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride derivatives is influenced by several structural factors:
-
The presence of the trifluoromethyl group enhances the pharmacological properties of the compounds by:
-
Modifications to the carbonyl chloride moiety, particularly through substitution with various amines to form amides, significantly influence the biological activity of the resulting compounds .
-
The pyrazole ring provides a scaffold that can interact with various biological targets through multiple mechanisms, including:
-
Inhibiting or activating enzymatic activity
-
Modulating receptor function
-
Disrupting cellular processes
-
Antifungal Properties
The antifungal properties of derivatives synthesized from 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride have been a focus of research:
Compound | Test Organism | Inhibition (%) at 100 μg/mL | Comparison to Commercial Fungicides |
---|---|---|---|
6a | Gibberella zeae | >50% | Superior to carboxin and boscalid |
6b | Gibberella zeae | >50% | Superior to carboxin and boscalid |
6c | Gibberella zeae | >50% | Superior to carboxin and boscalid |
These results highlight the potential of these derivatives as candidates for agricultural fungicide development .
Comparison with Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride can be compared with structurally related compounds to understand its unique properties and applications:
Compound | Structural Differences | Key Property Differences |
---|---|---|
Trifluoromethylbenzene | Simpler aromatic structure without heterocyclic elements | Less reactive, fewer synthetic applications |
Trifluoromethylpyridine | Contains a pyridine ring instead of pyrazole | Different electronic distribution, altered reactivity |
Trifluoromethylsulfonyl chloride | Contains sulfonyl group instead of carbonyl | Different reactivity profile in substitution reactions |
The uniqueness of 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride lies in the specific combination of the pyrazole ring with the electron-withdrawing trifluoromethyl group and the reactive carbonyl chloride functionality, making it a versatile intermediate in various chemical syntheses.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume